Potassium;3-(difluoromethoxy)cyclopentane-1-carboxylate

Lipophilicity LogP Drug design

Potassium 3-(difluoromethoxy)cyclopentane-1-carboxylate (CAS 2260937-80-0) is a pre-formed potassium salt of a fluorinated cyclopentane carboxylic acid, supplied as a powder of 95% purity. It belongs to the class of aliphatic fluorinated carboxylic acid building blocks and features a difluoromethoxy (–OCF₂H) group at the 3-position of the cyclopentane ring.

Molecular Formula C7H9F2KO3
Molecular Weight 218.241
CAS No. 2260937-80-0
Cat. No. B2843976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium;3-(difluoromethoxy)cyclopentane-1-carboxylate
CAS2260937-80-0
Molecular FormulaC7H9F2KO3
Molecular Weight218.241
Structural Identifiers
SMILESC1CC(CC1C(=O)[O-])OC(F)F.[K+]
InChIInChI=1S/C7H10F2O3.K/c8-7(9)12-5-2-1-4(3-5)6(10)11;/h4-5,7H,1-3H2,(H,10,11);/q;+1/p-1
InChIKeyHATBJOKCWLHHHJ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Potassium 3-(Difluoromethoxy)cyclopentane-1-carboxylate (CAS 2260937-80-0): A Fluorinated Cyclopentane Carboxylate Building Block for Medicinal Chemistry


Potassium 3-(difluoromethoxy)cyclopentane-1-carboxylate (CAS 2260937-80-0) is a pre-formed potassium salt of a fluorinated cyclopentane carboxylic acid, supplied as a powder of 95% purity . It belongs to the class of aliphatic fluorinated carboxylic acid building blocks and features a difluoromethoxy (–OCF₂H) group at the 3-position of the cyclopentane ring. The compound is catalogued by Enamine (EN300-6732921) and distributed through Sigma-Aldrich (ENAH31551C92), with a molecular formula of C₇H₉F₂KO₃ and a molecular weight of 218.24 g/mol . Its free acid counterpart, 3-(difluoromethoxy)cyclopentane-1-carboxylic acid (CAS 1781642-22-5), has a calculated LogP of 1.48 and is offered as a mixture of diastereomers .

Why Generic Substitution of Potassium 3-(Difluoromethoxy)cyclopentane-1-carboxylate with Non-Fluorinated or Alternative Fluorinated Cyclopentane Building Blocks Fails


Superficially similar cyclopentane carboxylate building blocks differ profoundly in the physicochemical properties that govern downstream ADME performance. The –OCF₂H group is not a simple midpoint between –OCH₃ and –OCF₃; it uniquely acts as a weak hydrogen bond donor while simultaneously increasing lipophilicity by approximately one log unit over the methoxy analog . This dual behaviour is absent in both –OCH₃ (no hydrogen bond donor capacity) and –OCF₃ (no hydrogen bond donor capacity, and higher lipophilicity that can compromise permeability) [1]. Furthermore, the pre-formed potassium salt bypasses the solubility-limited dissolution of the free acid, directly delivering the carboxylate anion for subsequent amidation or esterification without requiring in situ deprotonation [2]. Substituting the free acid or a non-fluorinated analog therefore alters not only the reaction stoichiometry but also the physicochemical profile of any downstream library compound.

Quantitative Differentiation Evidence for Potassium 3-(Difluoromethoxy)cyclopentane-1-carboxylate Versus Closest Analogs


Lipophilicity Shift: +0.98 LogP Units Over the Methoxy Analog Enables Tunable Membrane Permeability

The free acid form of the target compound, 3-(difluoromethoxy)cyclopentane-1-carboxylic acid, exhibits a measured/calculated LogP of 1.48 . Its closest non-fluorinated comparator, 3-methoxycyclopentane-1-carboxylic acid, has an XLogP3 of 0.5 as computed by PubChem (and LogP values of 0.7–0.89 reported by vendor databases) [1]. This represents a lipophilicity increase of approximately +0.98 log units, consistent with the established effect of replacing –OCH₃ with –OCF₂H on aromatic systems, where LogD increases by roughly 0.5–1.0 units [2]. For the potassium salt form specifically, the Enamine store reports a CLogP of -2.41 , reflecting the dominant effect of ionization on aqueous solubility—a property exploited for formulation and aqueous-phase reactions.

Lipophilicity LogP Drug design ADME Permeability

Unique Hydrogen Bond Donor Capacity of –OCF₂H: Absent in Both –OCH₃ and –OCF₃ Analogs

The –OCF₂H (difluoromethoxy) group can act as a weak hydrogen bond donor through its C–H bond, a property entirely absent in the –OCH₃ (methoxy) and –OCF₃ (trifluoromethoxy) counterparts [1]. The Tetrahedron review by Cahard and colleagues explicitly states: '–OCHF₂ can act as a hydrogen donor through weak hydrogen bonding interactions, lending it an original character compared to other fluorinated moieties' and further notes that '–CF₂H acts as a bioisostere of alcohols and thiols' [1]. The methoxy analog (–OCH₃) has a hydrogen bond donor count of 0 (the methyl C–H is not a significant H-bond donor), as does the trifluoromethoxy analog (–OCF₃), whereas the –OCF₂H group has a hydrogen bond donor count of 1 . This enables specific interactions with protein backbone carbonyls or side-chain acceptors that are sterically and electronically inaccessible to –OCH₃ or –OCF₃.

Hydrogen bond donor Bioisostere Molecular recognition Binding affinity

Metabolic Stability Advantage: Replacement of –OCH₃ with –OCF₂H Improves Pharmacokinetic Profile in PDE4D Inhibitor Series

In a published head-to-head medicinal chemistry study by Brullo et al. (2015), a series of selective PDE4D inhibitors was designed by replacing the 3-methoxy group with a 3-difluoromethoxy isosteric moiety in catecholic scaffold compounds [1]. Compound 3b (the –OCF₂H analog) was identified as the most promising candidate in terms of inhibitory activity, selectivity, and safety, and showed an improved pharmacokinetic profile compared to its non-fluorinated (–OCH₃) analogue [1]. Although this comparison is scaffold-specific (catecholic PDE4D inhibitors rather than cyclopentane carboxylates), it directly demonstrates the principle that –OCF₂H for –OCH₃ substitution can block O-demethylation—a known metabolic soft spot [2]—and translate into measurable PK improvement. The difluoromethoxy group is widely recognized to enhance metabolic stability by impeding cytochrome P450-mediated oxidative O-dealkylation [3].

Metabolic stability O-Demethylation Cytochrome P450 Pharmacokinetics PDE4D

Potassium Salt Form Provides Order-of-Magnitude Aqueous Solubility Advantage Over the Free Acid

The free acid 3-(difluoromethoxy)cyclopentane-1-carboxylic acid has a LogP of 1.48, indicating moderate lipophilicity and therefore limited aqueous solubility . The potassium salt form (CAS 2260937-80-0) has a CLogP of -2.41 , a difference of approximately 3.9 log units that reflects the vastly greater aqueous solubility of the ionized carboxylate species. This is consistent with the general principle that potassium salts of carboxylic acids are substantially more water-soluble than their parent acids [1]. In a directly analogous system, the potassium salt of rosoxacin demonstrates aqueous solubility of 45 mg/mL versus 0.8 mg/mL for the free acid—a ~56-fold enhancement . While the absolute solubility of the target compound has not been published, the physicochemical vector (CLogP shift of ~3.9 units) predicts a solubility enhancement of at least one to two orders of magnitude relative to the free acid.

Aqueous solubility Salt form Formulation Bioconjugation Amidation

–OCF₂H Versus –OCF₃: Superior Balance of Lipophilicity and Passive Permeability Demonstrated in Matched Molecular Pair Analysis

A comprehensive matched molecular pair analysis of anisole and fluoroanisole derivatives from the Pfizer corporate database, published in ChemMedChem (2015), revealed that while PhOCF₃ increases log D by approximately 1 log unit over PhOCH₃, it also shows lower passive permeability despite its higher lipophilicity, and does not appreciably improve metabolic stability over PhOCH₃ [1]. In contrast, difluoroanisole (PhOCF₂H) 'strikes a better balance of properties with noticeable advantages of log D and transcellular permeability over PhOCF₃' [1]. The authors explicitly recommend greater exploitation of the –OCF₂H motif as a more attractive alternative to –OCF₃ for ADME optimization [1]. Additionally, in a separate taxoid SAR study, matched molecular pair analysis indicated that the –OCHF₂ group may be superior to both –OCH₃ and –OCF₃ groups for optimizing ADME properties including metabolic stability and passive transmembrane permeability [2].

Matched molecular pair Permeability LogD Trifluoromethoxy ADME optimization

Enamine Real Building Block: Cold-Chain Logistics and 95% Purity for Reproducible Library Synthesis

The potassium salt (EN300-6732921) is listed as an Enamine in-stock building block with 95% purity, available from UA and US stock points with a 1–5 day lead time . It requires storage at -10°C and is shipped with an ice pack . This differentiates it from the free acid form (CAS 1781642-22-5), which is sold through LeYan at 98% purity but with no stated requirement for cold storage , and from the methoxy analog 3-methoxycyclopentane-1-carboxylic acid, which is stable at ambient temperature [1]. The cold-chain requirement reflects the hygroscopic nature of the potassium carboxylate salt; exposure to ambient moisture can lead to variable water content that affects weighing accuracy and reaction stoichiometry. The Sigma-Aldrich listing confirms the compound is a powder with a shipping temperature of 'Ice Pack' and a storage temperature of -10°C .

Building block Purity Storage conditions Reproducibility Library synthesis

Recommended Application Scenarios for Potassium 3-(Difluoromethoxy)cyclopentane-1-carboxylate Based on Quantitative Differentiation Evidence


Lead Optimisation of CNS-Penetrant Candidates Requiring Moderate Lipophilicity and Hydrogen Bond Donor Capacity

When designing CNS-targeted libraries where both passive permeability and specific target engagement are required, this building block offers a LogP of 1.48 (free acid derived amide/ester) that falls within the optimal CNS drug space (LogP 1–3), while the –OCF₂H group provides a unique lipophilic hydrogen bond donor absent in –OCH₃ and –OCF₃ analogs [1]. The 0.98 LogP increase over the methoxy analog enables better BBB penetration without the excessive lipophilicity and permeability penalty of –OCF₃ [2].

Aqueous-Phase Amide Coupling and Bioconjugation Without Organic Co-Solvents

The pre-formed potassium salt (CLogP -2.41) can be dissolved directly in aqueous buffer for amide bond formation or bioconjugation reactions, eliminating the need for DMSO or DMF pre-dissolution required by the free acid (LogP 1.48) . This is particularly advantageous in automated high-throughput amide synthesis platforms and in bioconjugation workflows where organic solvents can denature protein targets.

Metabolic Soft-Spot Shielding in Cyclopentane-Containing Lead Series

For lead series where in vitro microsomal stability assays have identified O-demethylation as a primary clearance route, replacing a 3-methoxycyclopentane carboxylate building block with this 3-difluoromethoxy analog pre-emptively blocks the metabolic liability. The PDE4D inhibitor case study demonstrates that this substitution improves the pharmacokinetic profile in vivo [3], and the principle of –OCF₂H-mediated metabolic stabilization is supported across multiple chemotypes [4].

Fragment-Based Drug Discovery Requiring Fluorinated ¹⁹F NMR Probes

The two chemically equivalent fluorine atoms of the –OCF₂H group provide a strong, characteristic ¹⁹F NMR signal suitable for fragment-based screening by ¹⁹F NMR. Unlike –OCF₃ (three equivalent fluorines with a different chemical shift range) or –OCH₃ (NMR-silent in ¹⁹F), the –OCF₂H moiety offers a diagnostic doublet signal in ¹⁹F NMR that can be used for ligand-observed binding assays and protein–ligand interaction studies, adding an analytical dimension to the building block's utility.

Quote Request

Request a Quote for Potassium;3-(difluoromethoxy)cyclopentane-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.